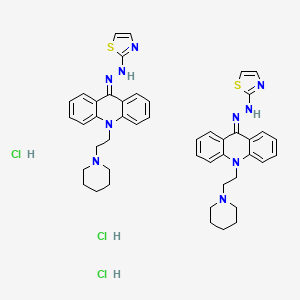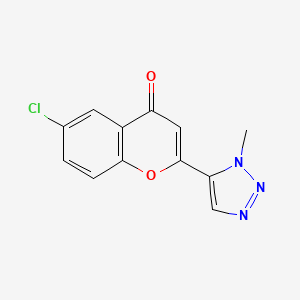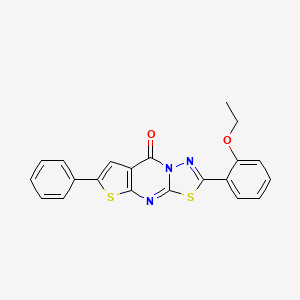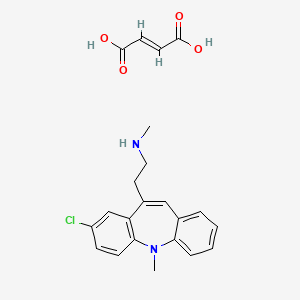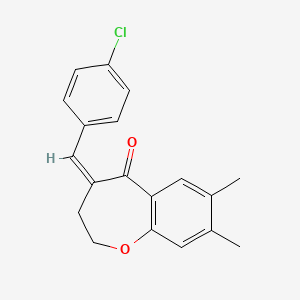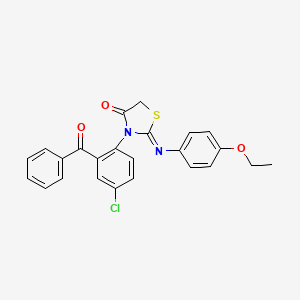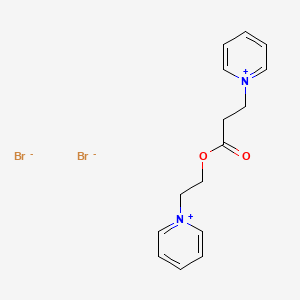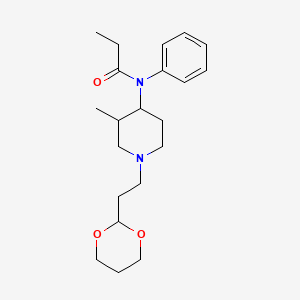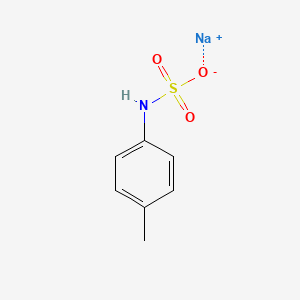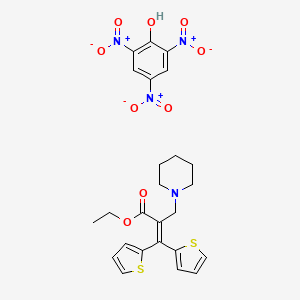
Chloroethyl PCA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroethyl PCA: , also known as 2-chloroethyl 5-oxoproline ester, is a chemical compound with the molecular formula C7H10ClNO3. It is an ester derivative of 5-oxoproline and is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the proline ring. This compound is primarily used in the cosmetic industry as a humectant, which helps to retain moisture in products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloroethyl PCA typically involves the esterification of 5-oxoproline with 2-chloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Chloroethyl PCA undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 5-oxoproline and 2-chloroethanol.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed at elevated temperatures (50-70°C).
Major Products:
Nucleophilic substitution: Various substituted derivatives of this compound.
Hydrolysis: 5-oxoproline and 2-chloroethanol.
Oxidation: Chloroacetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Chloroethyl PCA is used as a building block in organic synthesis, particularly in the preparation of proline-based derivatives and other complex molecules. Its reactivity and functional groups make it a versatile intermediate in various chemical reactions .
Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. Its derivatives are investigated for their effects on enzyme activity and protein interactions .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to evaluate their efficacy as drug candidates for treating various diseases, including cancer and neurodegenerative disorders .
Industry: In the cosmetic industry, this compound is widely used as a humectant in skincare and haircare products. It helps to retain moisture, improve product texture, and enhance the overall efficacy of cosmetic formulations .
Mecanismo De Acción
The mechanism of action of Chloroethyl PCA involves its interaction with cellular components, particularly proteins and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can modulate enzyme activity, protein stability, and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
2-chloroethylamine: A compound with a similar chloroethyl group but different functional groups.
Chloroethyl chloroformate: Another chloroethyl-containing compound used in organic synthesis.
Chloroethyl nitrosoureas: A class of compounds used in chemotherapy.
Uniqueness: Chloroethyl PCA is unique due to its ester linkage with 5-oxoproline, which imparts specific chemical and biological properties. Unlike other chloroethyl compounds, this compound is primarily used in the cosmetic industry for its humectant properties. Its ability to retain moisture and improve product texture sets it apart from other similar compounds .
Propiedades
Número CAS |
159852-64-9 |
|---|---|
Fórmula molecular |
C7H10ClNO3 |
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
2-chloroethyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10ClNO3/c8-3-4-12-7(11)5-1-2-6(10)9-5/h5H,1-4H2,(H,9,10) |
Clave InChI |
WRQQVUIATYAFKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


